N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
This compound is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Anti-Coronavirus Activity
A study has shown that certain 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives, which could potentially include the compound , have demonstrated anti-coronavirus activity . These compounds were tested against two strains of human coronavirus-229E and OC-43 .
Inhibition of Aldo-Keto Reductase AKR1C3
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl benzoic acid, a compound related to the one , has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Antitumor Activity
THIQ-based compounds have been shown to possess antitumor properties . This suggests that the compound could potentially be used in cancer research and treatment .
Anti-Inflammatory Activity
THIQ-based compounds have also demonstrated anti-inflammatory properties . This indicates that the compound could potentially be used in the treatment of inflammatory diseases .
Neurodegenerative Disorders
THIQ-based compounds have shown diverse biological activities against various neurodegenerative disorders . This suggests that the compound could potentially be used in the treatment of conditions such as Alzheimer’s disease, Parkinson’s disease, and others .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a part of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a way that results in a range of biological activities . The specific interactions and changes resulting from this compound’s action are subjects of ongoing research.
Biochemical Pathways
Thiq analogs are known to impact a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound are subjects of ongoing research.
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-18-13-20(28-19-8-4-3-7-17(18)19)21(25)22-10-12-29(26,27)23-11-9-15-5-1-2-6-16(15)14-23/h1-8,13H,9-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUOKOWPCWLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide |
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